3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile
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Overview
Description
The compound “tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is similar in structure . It has an empirical formula of C12H21NO3 and a molecular weight of 227.30 .
Molecular Structure Analysis
The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a similar structure . Its InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Physical and Chemical Properties Analysis
The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 212.29 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methodologies for synthesizing analogs of this compound, focusing on the 8-azabicyclo[3.2.1]octane skeleton, which is a central structural motif in these molecules. For instance, a conformationally rigid analogue of 2-amino-adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, was synthesized to explore the structural and conformational aspects of these compounds (Kubyshkin et al., 2009). Similarly, efforts have been made to understand the crystal structure and molecular interactions of related compounds, providing insights into their 3D conformation and potential interaction sites for further chemical modifications (Brzezinski et al., 2013).
Biological Applications and Mechanistic Studies
Some studies focus on the biological applications and mechanistic insights provided by these compounds. Although specific information on drug use and dosage is excluded, the research often aims to understand the underlying principles that govern the biological activity of these compounds. This includes the exploration of their binding affinity to various receptors or their role as intermediates in the synthesis of biologically active molecules. For example, novel azabicyclic amines have been designed as isosteres for known biologically active compounds, showing significant activity in receptor assays (Walker et al., 2008).
Synthetic Applications
The synthesis of structurally complex molecules using the 8-azabicyclo[3.2.1]octane scaffold demonstrates the utility of these compounds in organic synthesis. Researchers have developed synthetic routes to create these scaffolds with high stereocontrol, enabling the construction of molecules with precise 3D architectures. This is crucial for the development of molecules with specific biological activities or physical properties (Rodríguez et al., 2021). Another example includes the synthesis of proline analogues with a bicyclic structure, showcasing the application of these compounds in peptidomimetic synthesis and potentially leading to new therapeutic agents or materials (Casabona et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile” is currently unknown. The compound features an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular signaling and function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter signaling
Properties
IUPAC Name |
3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLABPXEXYRXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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